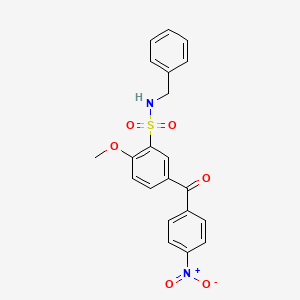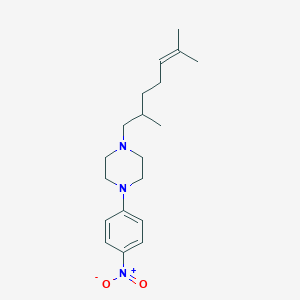
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine, also known as DNPP, is a chemical compound that has been widely used in scientific research. DNPP is a piperazine derivative that has been synthesized and studied for its potential biological and pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have shown that 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine can reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its potent COX-2 inhibitory activity. This makes 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine a useful tool compound for studying the role of COX-2 in various biological processes. However, one limitation of using 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine is its potential toxicity. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine. One area of research could be the development of new 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine derivatives with improved pharmacological properties. Another area of research could be the exploration of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine's potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine and its effects on various biological processes.
Métodos De Síntesis
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-nitrophenylpiperazine with 2,6-dimethyl-5-hepten-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine compound.
Aplicaciones Científicas De Investigación
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease. Additionally, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been used as a tool compound in the development of new drugs and therapies.
Propiedades
IUPAC Name |
1-(2,6-dimethylhept-5-enyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-16(2)5-4-6-17(3)15-20-11-13-21(14-12-20)18-7-9-19(10-8-18)22(23)24/h5,7-10,17H,4,6,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBMTXSUMGFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylhept-5-enyl)-4-(4-nitrophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
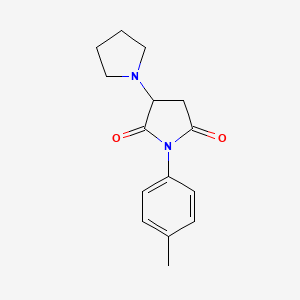
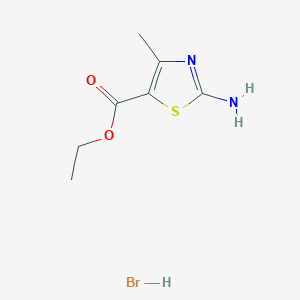
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)


![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)
![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
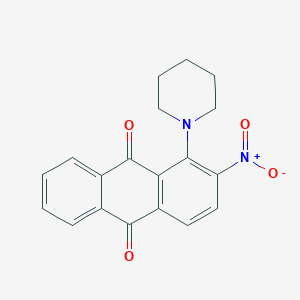
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)
